tert-Butyl 8-((benzhydrylthio)methyl)-14,23-dibenzyl-3,6,9,12,15,18,21,24-octaoxo-1-phenyl-5,20-bis((tritylthio)methyl)-2-oxa-4,7,10,13,16,19,22,25-octaazaheptacosan-27-oate
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Overview
Description
tert-Butyl 8-((benzhydrylthio)methyl)-14,23-dibenzyl-3,6,9,12,15,18,21,24-octaoxo-1-phenyl-5,20-bis((tritylthio)methyl)-2-oxa-4,7,10,13,16,19,22,25-octaazaheptacosan-27-oate is a complex organic compound characterized by its multiple functional groups, including tert-butyl, benzhydrylthio, and tritylthio moieties
Preparation Methods
The synthesis of tert-Butyl 8-((benzhydrylthio)methyl)-14,23-dibenzyl-3,6,9,12,15,18,21,24-octaoxo-1-phenyl-5,20-bis((tritylthio)methyl)-2-oxa-4,7,10,13,16,19,22,25-octaazaheptacosan-27-oate involves multiple steps, each requiring specific reaction conditions. The synthetic route typically starts with the preparation of intermediate compounds, which are then subjected to various reactions such as esterification, amidation, and thiolation. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled environments to ensure consistency.
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (t-BuOK).
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions.
Scientific Research Applications
tert-Butyl 8-((benzhydrylthio)methyl)-14,23-dibenzyl-3,6,9,12,15,18,21,24-octaoxo-1-phenyl-5,20-bis((tritylthio)methyl)-2-oxa-4,7,10,13,16,19,22,25-octaazaheptacosan-27-oate has several scientific research applications:
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For instance, its thiol groups can form covalent bonds with cysteine residues in proteins, potentially altering their function. The compound’s large and complex structure allows it to interact with multiple targets simultaneously, making it a versatile tool in biochemical research.
Comparison with Similar Compounds
Similar compounds include:
Compared to these compounds, tert-Butyl 8-((benzhydrylthio)methyl)-14,23-dibenzyl-3,6,9,12,15,18,21,24-octaoxo-1-phenyl-5,20-bis((tritylthio)methyl)-2-oxa-4,7,10,13,16,19,22,25-octaazaheptacosan-27-oate is unique due to its extensive functionalization and larger molecular size, which provide it with distinct reactivity and interaction profiles.
Properties
CAS No. |
13342-47-7 |
---|---|
Molecular Formula |
C96H96N8O11S3 |
Molecular Weight |
1634.0 g/mol |
IUPAC Name |
tert-butyl 2-[[2-[[2-[[2-[[2-[[2-[[3-benzhydrylsulfanyl-2-[[2-(phenylmethoxycarbonylamino)-3-tritylsulfanylpropanoyl]amino]propanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-3-tritylsulfanylpropanoyl]amino]-3-phenylpropanoyl]amino]acetate |
InChI |
InChI=1S/C96H96N8O11S3/c1-94(2,3)115-86(107)63-99-89(109)80(60-69-39-17-5-18-40-69)102-91(111)82(66-117-95(73-47-25-9-26-48-73,74-49-27-10-28-50-74)75-51-29-11-30-52-75)101-85(106)62-97-88(108)79(59-68-37-15-4-16-38-68)100-84(105)61-98-90(110)81(65-116-87(71-43-21-7-22-44-71)72-45-23-8-24-46-72)103-92(112)83(104-93(113)114-64-70-41-19-6-20-42-70)67-118-96(76-53-31-12-32-54-76,77-55-33-13-34-56-77)78-57-35-14-36-58-78/h4-58,79-83,87H,59-67H2,1-3H3,(H,97,108)(H,98,110)(H,99,109)(H,100,105)(H,101,106)(H,102,111)(H,103,112)(H,104,113) |
InChI Key |
IBSSLJCBOWNJDH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CSC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)NC(=O)CNC(=O)C(CC5=CC=CC=C5)NC(=O)CNC(=O)C(CSC(C6=CC=CC=C6)C7=CC=CC=C7)NC(=O)C(CSC(C8=CC=CC=C8)(C9=CC=CC=C9)C1=CC=CC=C1)NC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
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